Thiorphan Disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

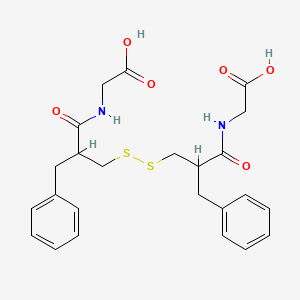

Thiorphan Disulfide is a chemical compound known for its role as an impurity in Racecadotril, an antidiarrheal medication. It is characterized by its white to off-white solid form and has a molecular formula of C24H28N2O6S2 . This compound is notable for its involvement in reducing water and electrolyte secretion into the intestines, thereby aiding in the treatment of diarrhea .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiorphan Disulfide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. For instance, molecular oxygen is often used as an atom-economical, non-toxic oxidant for the oxidative coupling of thiols in ethanol, yielding disulfides in good to excellent yields . Another method involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at 60-70°C .

Industrial Production Methods: In industrial settings, the synthesis of disulfides like this compound often employs microfluidic electrosynthesis. This method involves the electro-oxidation of sodium dithiocarbamates in microchannel reactors with parallel electrodes. This approach prevents solid deposition and promotes synthesis efficiency, achieving high yields without oxidation by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Thiorphan Disulfide undergoes various chemical reactions, including:

Oxidation: The conversion of thiols to disulfides is a common oxidation reaction.

Reduction: Disulfides can be reduced back to thiols.

Common Reagents and Conditions:

Reducing Agents: Reducing agents like glutathione can convert disulfides back to thiols.

Major Products: The major products formed from these reactions include symmetrical disulfides and thiols, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Thiorphan Disulfide has a wide range of applications in scientific research:

Wirkmechanismus

Thiorphan Disulfide exerts its effects primarily through the inhibition of membrane metalloendopeptidase (enkephalinase). This inhibition potentiates morphine-induced analgesia and attenuates naloxone-precipitated withdrawal symptoms . The compound targets the enzyme neprilysin, which is involved in the degradation of enkephalins, thereby enhancing their analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Thiorphan Disulfide can be compared with other sulfur-containing compounds such as:

Disulfiram: Used to treat alcohol addiction by inhibiting aldehyde dehydrogenase.

Thiuram Disulfides: Used as free radical initiators in polymerization reactions and as vulcanization accelerators.

Thiosulfinates and Polysulfanes: Known for their robust oxidative properties and applications in medicine, agriculture, and chemistry.

This compound is unique due to its specific role as an impurity in Racecadotril and its mechanism of action involving enkephalinase inhibition, which distinguishes it from other disulfides and sulfur-containing compounds.

Biologische Aktivität

Thiorphan disulfide, a derivative of thiorphan, is primarily known for its role as a potent inhibitor of neutral endopeptidase (NEP), an enzyme implicated in the degradation of various neuropeptides, including enkephalins. This compound has garnered attention due to its potential therapeutic applications in pain management, cardiovascular diseases, and neuroprotection. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound acts primarily by inhibiting NEP, which is responsible for the breakdown of enkephalins—neuropeptides that modulate pain and stress responses. By preventing the degradation of these peptides, this compound enhances their availability and prolongs their action within the central nervous system (CNS) .

Key Mechanisms:

- Inhibition of Enkephalin Degradation: this compound competes with enkephalins for binding at the NEP active site, thus increasing enkephalin levels and enhancing their analgesic effects .

- Neuroprotective Effects: The compound exhibits neuroprotective properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells .

Biological Activity

The biological activity of this compound has been assessed through various studies, highlighting its efficacy in different contexts:

1. Antinociceptive Activity

Studies have demonstrated that this compound shows significant antinociceptive effects in animal models. For instance, experiments using preproenkephalin knockout mice revealed that the compound effectively modulates pain responses by increasing endogenous enkephalin levels .

2. Cardiovascular Implications

This compound's role in cardiovascular health has also been investigated. It has been shown to influence hemodynamic parameters positively. In experiments involving animal models, this compound administration led to improved cardiac function by enhancing vasodilation and reducing myocardial ischemia .

Case Studies and Research Findings

Several case studies and research findings have contributed to understanding the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-[[2-benzyl-3-[[2-benzyl-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6S2/c27-21(28)13-25-23(31)19(11-17-7-3-1-4-8-17)15-33-34-16-20(24(32)26-14-22(29)30)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHBJQCOYUZBCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123658-06-0 |

Source

|

| Record name | Thiorphan disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIORPHAN DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9WVE18MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.